

physical and chemical properties of decamethylruthenocene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Decamethylruthenocene*

Cat. No.: *B15500432*

[Get Quote](#)

Decamethylruthenocene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Decamethylruthenocene, $[\text{Ru}(\text{C}_5(\text{CH}_3)_5)_2]$ or $\text{Ru}(\text{Cp}^*)_2$, is a sandwich compound featuring a ruthenium atom coordinated between two pentamethylcyclopentadienyl ligands. Its unique electronic and structural properties have garnered significant interest, particularly in the fields of catalysis, materials science, and as a potential scaffold in medicinal chemistry. This guide provides an in-depth overview of the physical and chemical properties of **decamethylruthenocene**, detailed experimental protocols for its characterization, and a visualization of its key reaction pathways.

Physical Properties

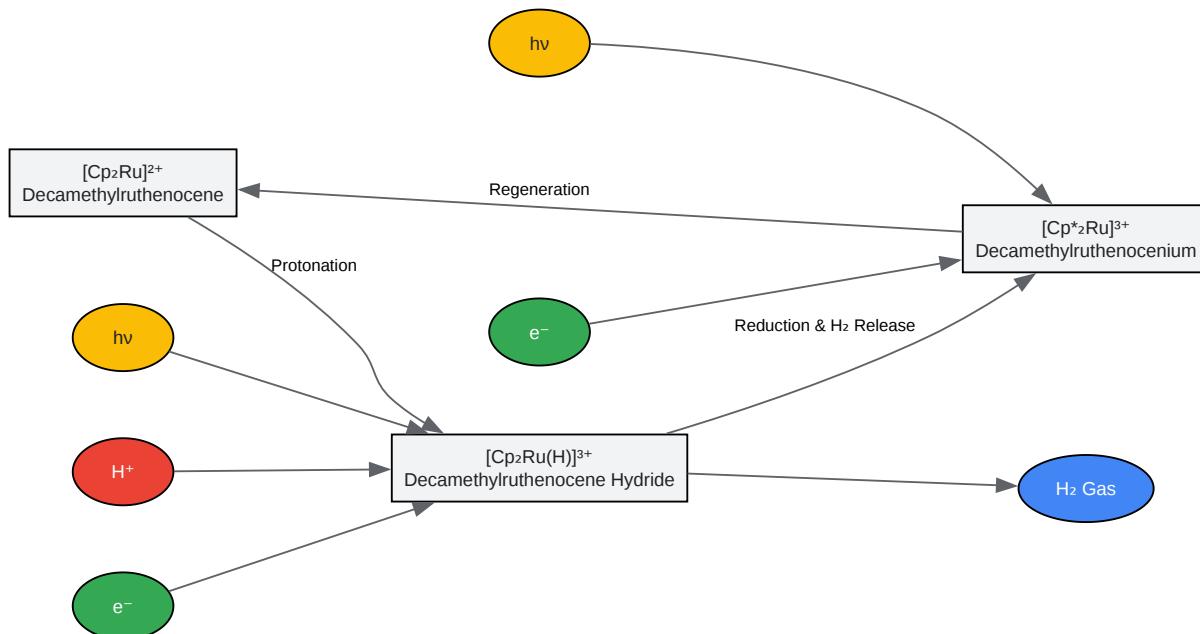
Decamethylruthenocene is a crystalline solid. While extensive data on all its physical properties is not readily available in single sources, the following table summarizes key known values.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₃₀ Ru	[1]
Molecular Weight	371.5 g/mol	[1]
Appearance	Crystalline solid	
Melting Point	Not consistently reported	
Density	Not available	
Solubility	Soluble in many organic solvents	

Spectroscopic and Electrochemical Properties

The characterization of **decamethylruthenocene** relies heavily on spectroscopic and electrochemical techniques.

Parameter	Value	Conditions
¹ H NMR Chemical Shift (δ)	1.62 ppm (s, 30H, -CH ₃)	In CD ₂ Cl ₂
¹³ C NMR Chemical Shift (δ)	Not available	
UV-Vis Absorption Maxima (λ_{max})	243 nm, 365 nm	Involved in photo-induced hydrogen evolution[2]
Electrochemical Data (vs Fc ⁺ /Fc)	$E_{\text{pa}} \text{ (Ru}^{3+}/\text{Ru}^{4+}) = 1.81 \text{ V}$ (irreversible)	0.5 mM [Ru(Cp) ₂] in DCE with 100 mM TBAPF ₆ , glassy carbon electrode, 50 mV/s scan rate[3]
$E_{\text{pc}} \text{ (Ru}^{3+}/\text{Ru}^{2+}) = 0.75 \text{ V}$	0.5 mM [Ru(Cp) ₂] in DCE with 100 mM TBAPF ₆ , glassy carbon electrode, 50 mV/s scan rate[3]	


Chemical Properties and Reactivity

Decamethylruthenocene is most notably recognized for its role as a photocatalyst in the hydrogen evolution reaction (HER). This process, which occurs in the presence of a proton source, proceeds via a two-step mechanism.

Initially, **decamethylruthenocene** ($[\text{Cp}_2\text{Ru}]^{2+}$) is protonated to form a **decamethylruthenocene** hydride species ($[\text{Cp}_2\text{Ru}(\text{H})]^{3+}$). Subsequent reduction of this intermediate, often facilitated by photoexcitation, leads to the release of hydrogen gas and the generation of the decamethylruthenocenium cation ($[\text{Cp}^*_2\text{Ru}]^{3+}$). This cation can then be electrochemically or photochemically regenerated to continue the catalytic cycle.

Hydrogen Evolution Reaction (HER) Signaling Pathway

The following diagram illustrates the key steps in the **decamethylruthenocene**-mediated hydrogen evolution reaction.

[Click to download full resolution via product page](#)

Caption: **Decamethylruthenocene**-mediated Hydrogen Evolution Reaction Pathway.

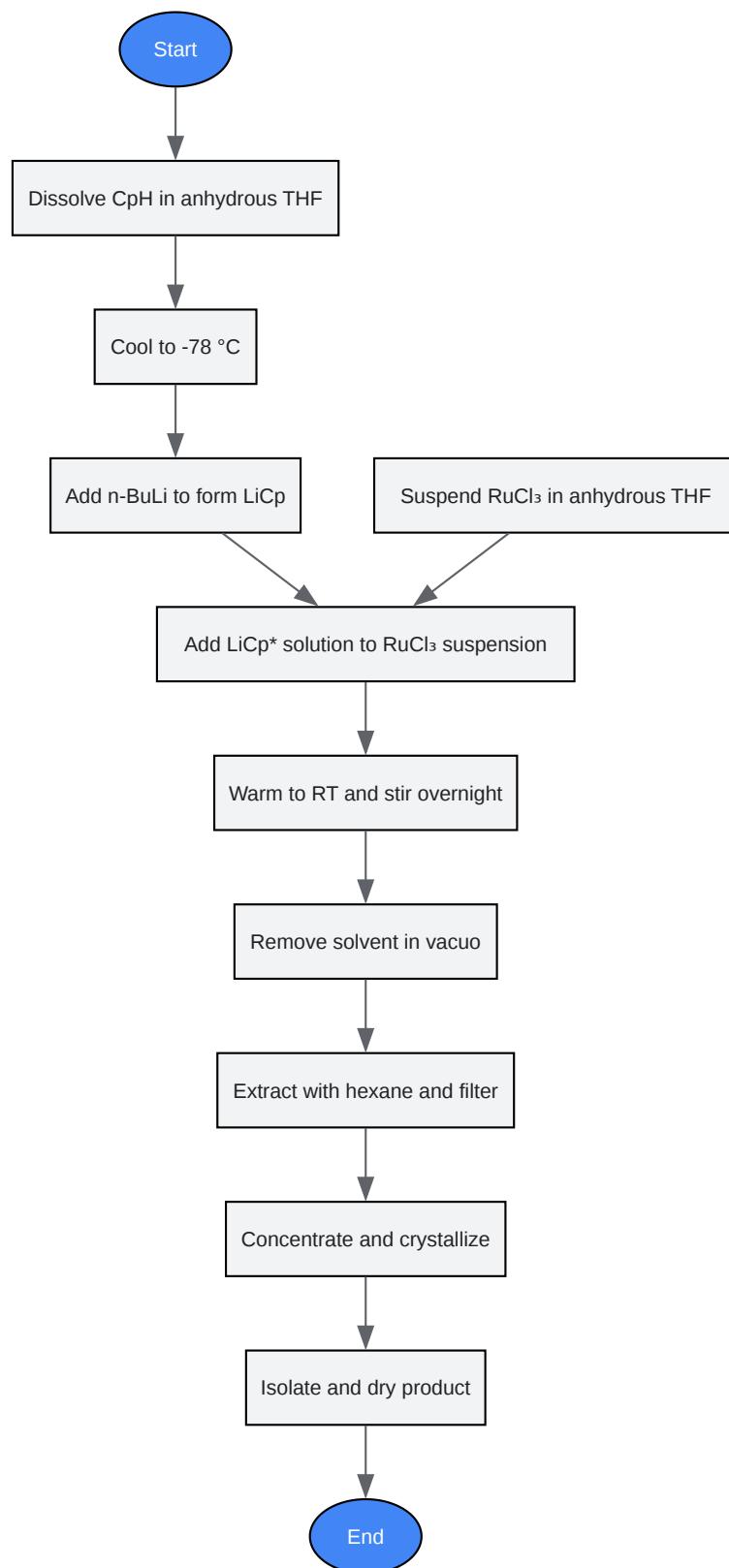
Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and characterization of **decamethylruthenocene**.

Synthesis of Decamethylruthenocene

A common synthetic route involves the reaction of a ruthenium precursor, such as ruthenium(III) chloride, with pentamethylcyclopentadienyl lithium (LiCp*).

Materials:


- Ruthenium(III) chloride hydrate ($\text{RuCl}_3 \cdot x\text{H}_2\text{O}$)
- Pentamethylcyclopentadiene (Cp^*H)
- n-Butyllithium (n-BuLi) in hexanes
- Tetrahydrofuran (THF), anhydrous
- Hexane, anhydrous
- Standard Schlenk line and glassware

Procedure:

- In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pentamethylcyclopentadiene in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a stoichiometric amount of n-butyllithium in hexanes to the solution to form LiCp*.
- In a separate Schlenk flask, suspend ruthenium(III) chloride hydrate in anhydrous THF.
- Slowly add the freshly prepared LiCp* solution to the RuCl_3 suspension at -78 °C.

- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Remove the solvent under reduced pressure.
- Extract the product with hexane and filter to remove insoluble salts.
- Concentrate the hexane solution and cool to induce crystallization of **decamethylruthenocene**.
- Isolate the crystals by filtration and dry under vacuum.

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis of **Decamethylruthenocene**.

¹H and ¹³C NMR Spectroscopy

Instrumentation:

- Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes

Sample Preparation:

- Dissolve approximately 5-10 mg of **decamethylruthenocene** in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂).
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
- Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Tune and shim the probe to optimize the magnetic field homogeneity.
- Acquire a standard one-dimensional ¹H NMR spectrum. Due to the high symmetry of the molecule, a single sharp peak is expected for the 30 equivalent methyl protons.
- Acquire a proton-decoupled ¹³C NMR spectrum. Two signals are expected: one for the ten equivalent cyclopentadienyl ring carbons and one for the ten equivalent methyl carbons.

UV-Vis Spectroscopy

Instrumentation:

- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)

Sample Preparation:

- Prepare a stock solution of **decamethylruthenocene** of known concentration in a suitable UV-grade solvent (e.g., acetonitrile, dichloromethane).
- Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

Data Acquisition:

- Record a baseline spectrum of the pure solvent in the desired wavelength range.
- Measure the absorbance spectrum of each of the prepared solutions.
- Identify the wavelength of maximum absorbance (λ_{max}).

Cyclic Voltammetry

Instrumentation:

- Potentiostat
- Three-electrode cell (working electrode, e.g., glassy carbon or platinum; reference electrode, e.g., Ag/AgCl or SCE; counter electrode, e.g., platinum wire)

Sample Preparation:

- Prepare a solution of **decamethylruthenocene** (typically 0.1-1.0 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
- Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to remove dissolved oxygen.

Data Acquisition:

- Immerse the electrodes in the solution, ensuring the working electrode is polished and clean.

- Record the cyclic voltammogram by scanning the potential over a range that encompasses the redox events of interest.
- Vary the scan rate to investigate the reversibility of the electrochemical processes. A reversible one-electron process will exhibit a peak separation ($\Delta E_p = E_{pa} - E_{pc}$) of approximately 59 mV at room temperature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Decamethylruthenocene | C₂₀H₃₀Ru | CID 15243454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of decamethylruthenocene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15500432#physical-and-chemical-properties-of-decamethylruthenocene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com